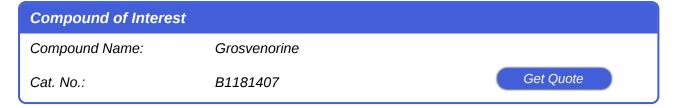


Grosvenorine: A Comprehensive Technical Guide

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This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for isolation and analysis, and known biological activities of **Grosvenorine**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

Grosvenorine is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is recognized for its potential antioxidant and antibacterial properties.[2][3] The fundamental physicochemical characteristics of **Grosvenorine** are summarized in the tables below.

General and Chemical Properties



Property	Value	Source
Chemical Name	7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	[4]
Molecular Formula	С33Н40О19	[5]
Molecular Weight	740.66 g/mol	[5]
Appearance	Off-white to light yellow solid	[5]
Chemical Class	Flavonoid	[6]
Predicted pKa	5.79 ± 0.40	[5]
Predicted Boiling Point	1067.8 ± 65.0 °C	[5]

Solubility

Solvent	Solubility	Source
Water	Low	[3]
DMSO	Soluble	[5]
Ethanol	Soluble	[3]
Methanol	Soluble	[3]

Spectroscopic Data

The structural elucidation of **Grosvenorine** has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.



Mass Spectrometry (MS)

High-resolution mass spectrometry has been employed to determine the accurate mass and fragmentation pattern of **Grosvenorine**.

Parameter	Value	Source
Ionization Mode	Negative	[4]
Precursor Ion [M-H] ⁻	m/z 739.2099609375	[4]
Major MS/MS Fragments	m/z 285.04046630859375, 283.0248107910156, 255.02984619140625, 227.03469848632812, 284.0324401855469	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned 1H and 13C NMR spectrum for pure, isolated **Grosvenorine** is not readily available in the public domain, data for related flavonoid glycosides from Siraitia grosvenorii and its metabolites have been published, confirming the core flavonoid structure and the presence of sugar moieties.[3][7][8] The identification of **Grosvenorine** is typically confirmed by comparing its NMR data with that of known flavonoid glycosides.

Experimental Protocols

The extraction and purification of **Grosvenorine** from Siraitia grosvenorii fruit involves several stages, from initial extraction to final chromatographic purification.

Extraction of Grosvenorine from Siraitia grosvenorii

Several methods have been optimized for the extraction of flavonoids, including **Grosvenorine**, from the plant material.[9][10]

3.1.1. Solvent Reflux Extraction

Plant Material: Dried and powdered fruit of Siraitia grosvenorii.



• Solvent: 88% Ethanol.[10]

Solid-to-Liquid Ratio: 1:27 (g/mL).[10]

Extraction Temperature: 80 °C.[10]

• Extraction Time: 118 minutes.[10]

 Procedure: The powdered plant material is mixed with the solvent and heated under reflux for the specified time. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

3.1.2. Ultrasonic-Assisted Extraction

Plant Material: Dried and powdered fruit of Siraitia grosvenorii.

• Solvent: Aqueous ethanol.

Solid-to-Liquid Ratio: 1:34.75 (g/mL).[10]

Ultrasonic Temperature: 50.65 °C.[10]

Ultrasonic Time: 29.2 minutes.[10]

 Procedure: The plant material is suspended in the solvent and subjected to ultrasonic irradiation under the specified conditions. The resulting mixture is filtered, and the filtrate is concentrated to obtain the crude extract.

Purification of Grosvenorine

The crude extract containing **Grosvenorine** is further purified using chromatographic techniques.

3.2.1. Column Chromatography

Stationary Phase: Sephadex LH-20.[5]

Mobile Phase: Alcohol (e.g., Methanol or Ethanol).[5]





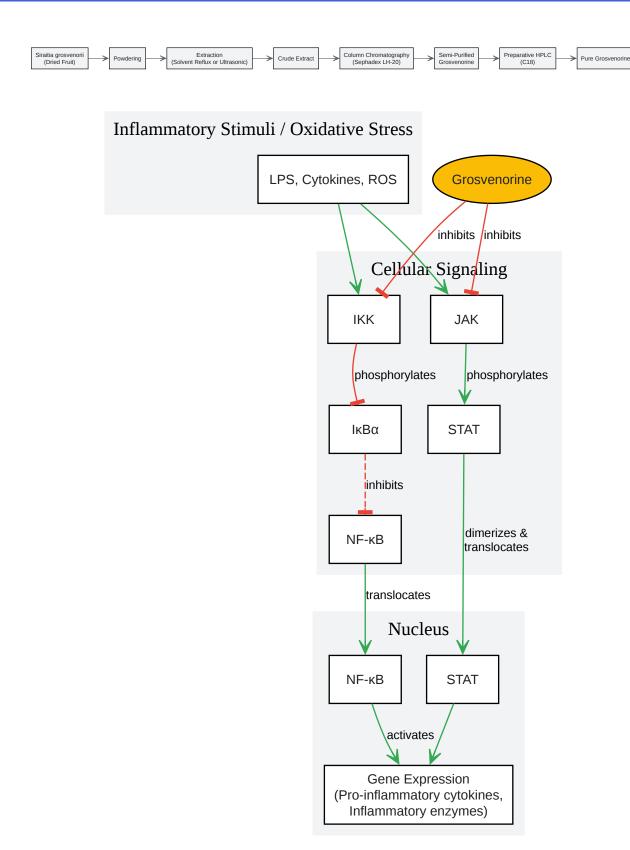


 Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the Sephadex LH-20 column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing **Grosvenorine**, as monitored by thinlayer chromatography (TLC) or analytical HPLC, are pooled and concentrated.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm × 10.0 mm, 5 μm).
- Mobile Phase: A gradient of methanol and water containing 0.1% acetic acid is typically used.
- Detection: UV detection at a wavelength around 276 nm.
- Procedure: The partially purified fraction from column chromatography is dissolved in the
 mobile phase, filtered, and injected into the preparative HPLC system. The peak
 corresponding to Grosvenorine is collected, and the solvent is removed to yield the purified
 compound.





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